molecular formula C25H23FN4O4 B3401890 N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1040685-32-2

N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3401890
CAS No.: 1040685-32-2
M. Wt: 462.5 g/mol
InChI Key: XGESJUGGTPDNPY-UHFFFAOYSA-N
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Description

This compound is a multifunctional acetamide derivative featuring a 1,2,4-oxadiazole ring and a 2-oxopyridine moiety. Key structural attributes include:

  • Substituents: A 3-fluoro-4-methylphenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl group on the 1,2,4-oxadiazole ring.
  • Core heterocycles: The 1,2,4-oxadiazole (a bioisostere for ester or amide groups) and a 4,6-dimethyl-2-oxopyridine ring, which may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4/c1-14-5-8-18(12-20(14)26)27-21(31)13-30-16(3)11-15(2)22(25(30)32)24-28-23(29-34-24)17-6-9-19(33-4)10-7-17/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGESJUGGTPDNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, particularly in anticancer research, and summarizes relevant findings from diverse sources.

Chemical Structure and Properties

The compound's structure features a combination of a 1,2,4-oxadiazole ring and a pyridine derivative, which are known for their diverse biological activities. The molecular formula is C26H24FN3O3SC_{26}H_{24}FN_3O_3S, and its molecular weight is approximately 485.55 g/mol. The compound's structural complexity allows for interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine moieties. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have shown inhibitory effects on receptors such as EGFR and Src kinase, which are crucial in signaling pathways for tumor growth .
  • Case Studies :
    • A study by Zhang et al. synthesized several oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer). One compound exhibited an IC50 value of 1.18 µM, indicating potent activity compared to standard drugs .
    • Another investigation reported that certain oxadiazole derivatives inhibited the growth of prostate (PC-3) and colon (HCT-116) cancer cells with IC50 values ranging from 0.67 to 0.87 µM .

Other Biological Activities

In addition to anticancer properties, compounds featuring oxadiazole rings have been noted for other pharmacological activities:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation through inhibition of COX enzymes .
  • Antimicrobial : Certain oxadiazole compounds exhibit antibacterial and antifungal properties, making them candidates for further development in infectious disease treatments .

Research Findings

A summary of various studies on similar compounds is presented in the table below:

Compound NameActivityCell LineIC50 Value (µM)
Compound AAnticancerHEPG21.18
Compound BAnticancerMCF70.80
Compound CAnti-inflammatory--
Compound DAntimicrobialE. coli15.0

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer activity. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structures can inhibit tumor growth in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Inhibition of Pathogens : It has shown effectiveness against certain bacterial strains and fungi in laboratory settings.
  • Potential Applications : This opens avenues for developing new antibiotics or antifungal agents based on the compound's structure .

Drug Development

The unique structure of this compound makes it a candidate for further drug development:

  • Targeted Therapy : Its ability to interact with specific biological targets suggests potential use in targeted therapies for diseases like cancer.
  • Combination Therapies : The compound could be evaluated for synergistic effects when combined with existing drugs to enhance therapeutic efficacy while minimizing side effects.

Toxicity and Safety

Understanding the toxicity profile of this compound is crucial for its application in medicine:

  • Toxicological Studies : Initial assessments should focus on acute and chronic toxicity to determine safe dosage ranges.
  • Regulatory Considerations : Any therapeutic application will require extensive preclinical and clinical testing to comply with regulatory standards.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Substituents Biological Activity Source
Target compound C₂₅H₂₃FN₄O₄ 470.48 g/mol 3-Fluoro-4-methylphenyl, 4-methoxyphenyl Not explicitly reported (inferred kinase/antibacterial potential) N/A
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl}acetamide () C₂₅H₂₁Cl₂N₄O₄ 543.27 g/mol 3-Chloro-4-methoxyphenyl, 4-chlorophenyl Unreported in evidence; structural similarity suggests kinase inhibition
Oxadixyl () C₁₄H₁₉N₃O₃ 277.32 g/mol 2,6-Dimethylphenyl, methoxy-oxazolidinyl Fungicide; inhibits oomycete pathogens
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () C₁₆H₁₄ClFN₅OS 395.84 g/mol 3-Chloro-4-fluorophenyl, pyridinyl-triazole Unreported; triazole-sulfanyl groups may confer antimicrobial activity
N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxopyrimidoindol-2-yl]sulfanyl}acetamide () C₂₇H₂₂FN₅O₃S 539.56 g/mol 4-Fluorobenzyl, 3-methoxyphenyl-pyrimidoindole Kinase inhibition (implied by pyrimidoindole core)

Key structural insights :

  • Electron-withdrawing vs. donating groups : The target compound’s 3-fluoro-4-methylphenyl group (electron-withdrawing) contrasts with the 3-chloro-4-methoxyphenyl group in (electron-donating methoxy). This affects solubility and target binding .
  • Heterocyclic diversity: The 1,2,4-oxadiazole in the target compound vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide?

  • Methodology : Synthesis involves multi-step reactions, including cyclization of oxadiazole rings and coupling of pyridinone-acetamide intermediates. Key steps include:

  • Oxadiazole formation : Reacting 4-methoxybenzamide with hydroxylamine under reflux in ethanol, followed by cyclization with trichloroacetonitrile .
  • Pyridinone core synthesis : Using 4,6-dimethyl-2-hydroxypyridine, alkylated via nucleophilic substitution with bromoacetamide derivatives .
  • Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole and pyridinone-acetamide moieties under inert conditions .
    • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst use (e.g., pyridine for acid scavenging) are critical .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at pyridinone C4/C6, methoxyphenyl protons) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ~500–520 Da) .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?

  • Methodology :

  • Systematic substitution : Modify substituents on the oxadiazole (e.g., 4-methoxyphenyl → 4-chlorophenyl) or pyridinone (e.g., methyl → ethyl) to assess impact on target binding .
  • Biological assays : Test analogs against disease-specific targets (e.g., kinase inhibition assays) and compare IC₅₀ values (see Table 1) .
    • Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Table 1 : Example SAR Data for Analogous Compounds

Substituent (R)Target IC₅₀ (nM)LogP
4-OCH₃ (Parent)120 ± 153.2
4-Cl85 ± 103.8
4-Br95 ± 124.0

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., kinases). Key steps:

  • Prepare ligand (protonation states via Epik) and receptor (PDB: 4R3Q for kinase) .
  • Identify hydrogen bonds (e.g., acetamide carbonyl with Lys123) and hydrophobic contacts (methylpyridinone with Val81) .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Root-cause analysis :

  • Experimental variability : Compare assay conditions (e.g., cell lines: HEK293 vs. HeLa) or compound purity (HPLC >98% vs. 90%) .
  • Target specificity : Perform kinome-wide profiling (e.g., DiscoverX) to identify off-target effects .
    • Validation : Reproduce assays with standardized protocols (e.g., ATP concentration in kinase assays) .

Methodological Challenges

Q. What strategies optimize the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites often arise from O-demethylation (4-methoxyphenyl → 4-hydroxyphenyl) .
  • ADMET prediction : Use QikProp to estimate bioavailability (%Human Oral Absorption >50%) .

Q. How can synthetic yields be improved without compromising purity?

  • Process optimization :

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki couplings (yield improvement from 60% to 85%) .
  • Workflow adjustments : Replace column chromatography with recrystallization (ethanol/water) for intermediate purification .

Data Interpretation Guidelines

  • Conflicting bioactivity : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .
  • Computational vs. experimental : Prioritize docking poses with >70% consistency across multiple software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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